molecular formula C10H21ClN2O3 B6160786 tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride CAS No. 2230913-41-2

tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B6160786
CAS No.: 2230913-41-2
M. Wt: 252.7
InChI Key:
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Description

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of 1,4-diazepane, featuring a tert-butyl group and a hydroxyl group attached to the diazepane ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride typically involves the following steps:

  • Formation of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction of a suitable diamine precursor.

  • Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

  • Esterification: The carboxylate group is then esterified using tert-butanol in the presence of a strong acid catalyst.

  • Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be further oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to remove the hydroxyl group, often using reducing agents such as lithium aluminum hydride.

  • Substitution: The hydrogen atoms on the diazepane ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural compounds makes it valuable in probing biological pathways and understanding molecular interactions.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride

  • Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

  • Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride

Uniqueness: Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride is unique due to the presence of the hydroxyl group, which imparts different chemical properties compared to its methylated counterparts. This hydroxyl group enhances its reactivity and makes it more suitable for certain applications, such as oxidation reactions and biological studies.

Properties

CAS No.

2230913-41-2

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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